molecular formula C30H44O6 B1151790 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid CAS No. 261768-88-1

3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid

Cat. No.: B1151790
CAS No.: 261768-88-1
M. Wt: 500.7 g/mol
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid typically involves multiple steps, including the oxidation of precursor triterpenoids. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound involves the extraction from natural sources, primarily the herbs of Uncaria sessilifructus. The extraction process includes solvent extraction, followed by purification steps such as chromatography to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with potentially different biological activities.

Mechanism of Action

The mechanism of action of 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid involves its interaction with various molecular targets and pathways:

Properties

IUPAC Name

(1R,2R,4aS,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-9-formyl-1,10-dihydroxy-1,2,6a,6b,9,12a-hexamethyl-8-oxo-3,4,5,6,6a,7,8a,10,11,12,13,14b-dodecahydro-2H-picene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44O6/c1-17-9-12-30(24(34)35)14-13-27(4)18(22(30)29(17,6)36)7-8-20-25(2)11-10-21(33)26(3,16-31)23(25)19(32)15-28(20,27)5/h7,16-17,20-23,33,36H,8-15H2,1-6H3,(H,34,35)/t17-,20-,21+,22-,23-,25-,26-,27-,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHKBYFDFSIXJN-WQMBMQKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CC(=O)C5C4(CCC(C5(C)C=O)O)C)C)C2C1(C)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC(=O)[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)C=O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid
Reactant of Route 2
3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid
Reactant of Route 3
3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid
Reactant of Route 4
3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid
Reactant of Route 5
3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid
Reactant of Route 6
3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid

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